molecular formula C18H23N3O2 B5628388 1-{4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinyl}ethanone

1-{4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinyl}ethanone

Cat. No. B5628388
M. Wt: 313.4 g/mol
InChI Key: AZKXQYQRRFMQCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Electrochemical synthesis methods have been explored for related compounds, indicating a trend toward environmentally friendly and efficient synthetic routes. For instance, the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles has been utilized for the synthesis of new arylthiobenzazoles, highlighting the utility of electrochemical methods in generating complex organic structures through oxidation and Michael addition reactions (Amani & Nematollahi, 2012).

Molecular Structure Analysis

Fourier transform infrared spectra and normal mode analysis have been applied to similar compounds to determine their conformation, which is crucial for understanding the interaction of these molecules with potential receptors. Such analyses provide insights into the molecular vibrations and structural characteristics of these compounds, contributing to a deeper understanding of their behavior in various environments (Bajpai et al., 2000).

Chemical Reactions and Properties

Research has shown the capability of related compounds to participate in various chemical reactions, including Michael addition reactions and transformations under electrochemical conditions. These studies underline the reactive nature of such compounds and their potential as intermediates in the synthesis of more complex molecules (Nematollahi & Amani, 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play a significant role in the practical application and handling of these compounds. Detailed studies, such as X-ray crystallography, have been employed to elucidate the crystal structure of related compounds, providing valuable information on their physical characteristics and stability under various conditions (Anthal et al., 2018).

Chemical Properties Analysis

The chemical behavior of "1-{4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinyl}ethanone" and its analogs, including reactivity towards different reagents and conditions, has been a subject of interest. Studies focusing on the electrochemical properties and reactivity patterns offer insights into the versatility and potential applications of these compounds in synthesis and other chemical processes (Srinivasu et al., 1999).

properties

IUPAC Name

6-acetyl-2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-12-16(11-21-8-6-20(3)7-9-21)18(23)15-10-14(13(2)22)4-5-17(15)19-12/h4-5,10H,6-9,11H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKXQYQRRFMQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)C)CN3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-Hydroxy-2-methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-6-yl}ethanone

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